molecular formula C8H13NO B009691 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one CAS No. 103634-53-3

1-(2-Methylbut-3-yn-2-ylamino)propan-2-one

Cat. No. B009691
M. Wt: 139.19 g/mol
InChI Key: JEXJZHZRUZUKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

The synthesis of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is not explicitly mentioned in the search results. However, related compounds such as 2-Methylbut-3-yn-2-ol are synthesized from the condensation of acetylene and acetone2. This reaction can be promoted with base or with Lewis acid catalysts2.



Molecular Structure Analysis

The InChI code for 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is 1S/C8H13NO/c1-6-8(4,5)9-7(2)3/h1,7,9H,2-5H31. This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches and information exchange between scientists.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not detailed in the search results. However, related compounds such as 2-Methylbut-3-yn-2-ol are used as a monoprotected version of acetylene2. After arylation at carbon, the acetone can be removed with base2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not explicitly mentioned in the search results. However, related compounds such as (2-methylbut-3-yn-2-yl)(propan-2-yl)amine have a molecular weight of 125.21 and a melting point of 26-28°C3.


Safety And Hazards

The safety and hazards associated with 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not detailed in the search results. However, it’s important to note that this compound is not intended for human or veterinary use1. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The future directions for research involving 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one are not specified in the search results. However, given its use in research, potential future directions could involve further exploration of its chemical properties, potential applications, and synthesis methods.


properties

IUPAC Name

1-(2-methylbut-3-yn-2-ylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJZHZRUZUKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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